methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and a high degree of structural diversity that has proven it vital for the investigation of novel therapeutics .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
The synthesis of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was achieved through copper (I) catalyzed azide-alkyne cycloaddition reaction .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate and its derivatives have been extensively studied for their applications in organic chemistry, particularly in the synthesis of various heterocyclic compounds. For instance, Bezenšek et al. (2012) explored the transformations of enaminones to synthesize imidazolone derivatives in a simple one-pot process, highlighting the role of similar compounds in facilitating complex chemical reactions (Bezenšek et al., 2012). Similarly, Silva et al. (2012) investigated the reactions of keto–enol tautomers of thiazolyl-, oxazolyl-, benzoxazolyl-, or benzothiazolyl-phenylethenols with α,β-alkynyl esters to synthesize highly functionalized fused-ring heterocycles, demonstrating the versatility of these compounds in creating complex molecular structures (Silva et al., 2012).
Anticancer and Antimicrobial Applications
Research has also delved into the potential biomedical applications of these compounds. Waghmare et al. (2013) synthesized novel heterocyclic compounds, including derivatives of benzothiazole, which exhibited significant in-vitro anticancer activity against various cancer cell lines (Waghmare et al., 2013). Furthermore, Badne et al. (2011) reported on the synthesis and antimicrobial activity of 2-substituted derivatives of pyrimido[2,1-b][1,3]benzothiazole, highlighting the therapeutic potential of these compounds against microbial infections (Badne et al., 2011).
Applications in Corrosion Inhibition
Additionally, benzothiazole derivatives have been studied for their utility in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to study their effect against steel corrosion in acidic solutions, demonstrating their potential as effective corrosion inhibitors (Hu et al., 2016).
Mechanism of Action
While the specific mechanism of action for “Methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate” is not available, benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and more .
Future Directions
Properties
IUPAC Name |
methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-5-23-16-11-8-14(19(25)28-4)12-17(16)29-20(23)21-18(24)13-6-9-15(10-7-13)30(26,27)22(2)3/h6-12H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLKHVXDEHWBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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